molecular formula C18H17NO5 B2368986 (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)oxypropanoic acid CAS No. 2248183-32-4

(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)oxypropanoic acid

Cat. No.: B2368986
CAS No.: 2248183-32-4
M. Wt: 327.336
InChI Key: LLTVQTCVRBPRME-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)oxypropanoic acid, also known as Fmoc-phenylalanine, is a derivative of the amino acid phenylalanine. It is widely used in peptide synthesis as a protecting group for the amino group of the N-terminus of the growing peptide chain. The Fmoc group is removed after each amino acid is added to the peptide chain using base-catalyzed deprotection, allowing for the addition of the next amino acid.

Scientific Research Applications

(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)oxypropanoic acid has numerous applications in scientific research:

    Chemistry: Used in the synthesis of peptides and proteins, serving as a protecting group for amino acids.

    Biology: Facilitates the study of protein structure and function by enabling the synthesis of specific peptide sequences.

    Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.

    Industry: Used in the production of synthetic peptides for various industrial applications, including enzyme inhibitors and diagnostic reagents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)oxypropanoic acid typically involves the protection of the amino group of phenylalanine with the Fmoc group. This can be achieved through the reaction of phenylalanine with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production of Fmoc-phenylalanine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification of the synthesized compound .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)oxypropanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the phenylalanine backbone.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Various alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of fluorenone derivatives, while reduction can yield various alcohols and amines .

Mechanism of Action

The mechanism of action of (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)oxypropanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of phenylalanine, preventing unwanted side reactions during peptide chain elongation. The Fmoc group is removed by base-catalyzed deprotection, typically using piperidine, allowing the next amino acid to be added to the growing peptide chain .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-alanine: Another Fmoc-protected amino acid used in peptide synthesis.

    Fmoc-glycine: Similar in function but with a different amino acid backbone.

    Fmoc-lysine: Used for peptides requiring lysine residues

Uniqueness

(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)oxypropanoic acid is unique due to its specific use in protecting the amino group of phenylalanine. Its stability and ease of removal make it a preferred choice in peptide synthesis, especially for sequences requiring phenylalanine residues .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)oxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c1-11(17(20)21)24-19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTVQTCVRBPRME-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)ONC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)ONC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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